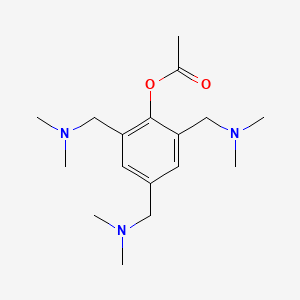
2,4,6-Tris((dimethylamino)methyl)phenol monoacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4,6-Tris((dimethylamino)methyl)phenol monoacetate is an aromatic organic compound that features tertiary amine and phenolic hydroxyl functionalities within the same molecule. This compound is known for its significant role in various chemical processes, particularly as a catalyst in epoxy resin chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2,4,6-Tris((dimethylamino)methyl)phenol monoacetate is synthesized through a Mannich reaction, which involves the reaction of phenol with formaldehyde and dimethylamine. The reaction is typically carried out under vacuum conditions to facilitate the removal of water produced during the reaction .
Industrial Production Methods
In industrial settings, the synthesis of this compound follows a similar Mannich reaction process. The reaction mixture is subjected to vacuum dehydration and subsequent filtration to obtain the final product .
Análisis De Reacciones Químicas
Types of Reactions
2,4,6-Tris((dimethylamino)methyl)phenol monoacetate undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized under specific conditions.
Substitution: The tertiary amine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents for oxidation reactions and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction and product .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenolic hydroxyl group can lead to the formation of quinones .
Aplicaciones Científicas De Investigación
2,4,6-Tris((dimethylamino)methyl)phenol monoacetate has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism by which 2,4,6-Tris((dimethylamino)methyl)phenol monoacetate exerts its effects involves its ability to act as a catalyst. The tertiary amine groups facilitate the nucleophilic attack on epoxy groups, accelerating the curing process. Additionally, the phenolic hydroxyl group can participate in hydrogen bonding, further stabilizing the reaction intermediates .
Comparación Con Compuestos Similares
Similar Compounds
2,4,6-Tris(dimethylaminomethyl)phenol: This compound is similar in structure but lacks the acetate group.
2,4,6-Tris(aminomethyl)phenol: This compound has primary amine groups instead of tertiary amine groups
Uniqueness
2,4,6-Tris((dimethylamino)methyl)phenol monoacetate is unique due to its combination of tertiary amine and phenolic hydroxyl functionalities, which provide it with distinct catalytic properties. Its ability to form stable complexes with transition metals further enhances its versatility in various applications .
Propiedades
Número CAS |
85409-80-9 |
|---|---|
Fórmula molecular |
C17H29N3O2 |
Peso molecular |
307.4 g/mol |
Nombre IUPAC |
[2,4,6-tris[(dimethylamino)methyl]phenyl] acetate |
InChI |
InChI=1S/C17H29N3O2/c1-13(21)22-17-15(11-19(4)5)8-14(10-18(2)3)9-16(17)12-20(6)7/h8-9H,10-12H2,1-7H3 |
Clave InChI |
UOLABKZLQOSMIO-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OC1=C(C=C(C=C1CN(C)C)CN(C)C)CN(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,7,8-trimethyl-5H-pyrido[4,3-b]indole](/img/structure/B12664796.png)
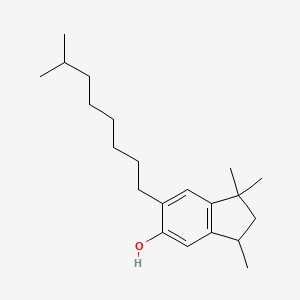


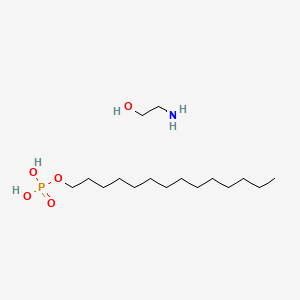
![1,1-Bis[2-(carbamoylamino)ethyl]-3-octadecylurea](/img/structure/B12664818.png)
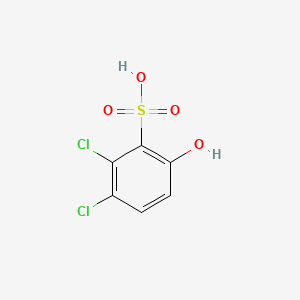


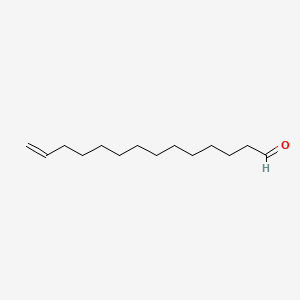


![3,6,6,8-Tetramethyl-1-oxaspiro[4.4]nonan-2-one](/img/structure/B12664857.png)

